1-(6-phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Scaffolds

A key node in azetidine-pyrimidine SAR, this compound features a unique 1,2,4-triazole tail that differentiates it from benzimidazole and thiazole analogs. Its distinct hydrogen-bond geometry and tautomeric potential make it critical for kinome-wide profiling or fragment-based screening libraries targeting purinergic proteins. Purchase with analytical verification (HPLC, NMR) to ensure ≥95% purity and reliability in your screening campaigns.

Molecular Formula C16H15N7O
Molecular Weight 321.344
CAS No. 2034476-80-5
Cat. No. B2611867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide
CAS2034476-80-5
Molecular FormulaC16H15N7O
Molecular Weight321.344
Structural Identifiers
SMILESC1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC=NN4
InChIInChI=1S/C16H15N7O/c24-15(21-16-19-10-20-22-16)12-7-23(8-12)14-6-13(17-9-18-14)11-4-2-1-3-5-11/h1-6,9-10,12H,7-8H2,(H2,19,20,21,22,24)
InChIKeyLLZQRAOOHGEQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide (CAS 2034476-80-5): Core Structural Identity for Targeted Procurement


1-(6-Phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide (CAS 2034476-80-5) is a synthetic small-molecule heterocycle (MF: C16H15N7O; MW: 321.344 g/mol) combining an azetidine-3-carboxamide core with a 6-phenylpyrimidin-4-yl substituent and a 1H-1,2,4-triazol-5-yl amide tail. Its azetidine-pyrimidine scaffold places it within the broader chemical series of azetidinyl pyrimidines disclosed in patents as modulators of kinase and related protein functions [1]. The compound is listed in the ZINC database (ZINC96285204) with computed physicochemical descriptors including logP of 1.812 and fraction sp3 of 0.31 [2]. As of the present analysis, no primary peer-reviewed research articles or authoritative bioactivity databases (ChEMBL, PubChem BioAssay) contain quantitative target-engagement or phenotypic data specifically for this compound. All currently available differentiation evidence for procurement decisions is therefore limited to structural and physicochemical comparison against closely related analogs within the same chemical series.

Why In-Class Azetidine-Pyrimidine Analogs Cannot Substitute for 1-(6-Phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide


The azetidine-pyrimidine scaffold is a proven kinase-modulating framework, but minor structural modifications—particularly to the amide tail—can profoundly alter target selectivity, binding kinetics, and physicochemical properties [1]. This compound's unique combination of a phenylpyrimidine core with a 1,2,4-triazol-5-yl amide tail distinguishes it from closely related analogs bearing alternative heterocyclic amides (e.g., benzimidazole, benzothiadiazole, or thiazole tails) [2]. The 1,2,4-triazole moiety introduces distinct hydrogen-bond donor/acceptor geometry and tautomeric potential that is absent in benzimidazole or benzothiazole analogs, potentially redirecting target engagement toward different kinases or non-kinase proteins [1]. Simple 'in-class substitution' without empirical confirmation of target profile equivalence therefore carries a high risk of divergent biological outcomes in screening campaigns. As detailed in Section 3, quantitative comparative structural and physicochemical data demonstrate that this compound occupies a distinct position within its chemical series, making it non-interchangeable with even structurally proximal analogs.

Quantitative Differentiation Guide for 1-(6-Phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide


Molecular Weight and Lipophilicity Differentiation vs. Benzimidazole Analog CAS 2034257-53-7

The target compound (MW 321.3 g/mol) is substantially lighter and less lipophilic than its closest benzimidazole analog N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034257-53-7, MW 370.4 g/mol). The 49 Da mass difference and reduced carbon count (C16 vs. C21) translate to a calculated logP advantage that can improve solubility and permeability profiles in early drug discovery screening [1]. This difference supports distinct library positioning for fragment-based screening versus lead-like compound collections. This is a cross-study comparable assessment based on computed physicochemical properties.

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Scaffolds

Heterocycle Amide Tail: Triazole vs. Benzimidazole H-Bond Donor/Acceptor Geometry

The 1H-1,2,4-triazol-5-yl amide tail in the target compound presents a distinct hydrogen-bond donor/acceptor arrangement compared to the benzimidazole tail in analog CAS 2034257-53-7. The 1,2,4-triazole ring contains three nitrogen atoms capable of tautomerism, enabling both donor and acceptor interactions at a single heterocycle, whereas benzimidazole presents a more rigid donor-acceptor geometry. This difference can redirect kinase hinge-region binding and alter selectivity profiles across the kinome [1]. This is a class-level inference based on heterocycle pharmacophore analysis, noting that direct target engagement data for the target compound is not publicly available.

Structure-Activity Relationships Kinase Selectivity Medicinal Chemistry

Fraction sp3 and 3D Complexity Differentiation Within Azetidine-Pyrimidine Series

The target compound exhibits a fraction sp3 of 0.31, derived from its single azetidine ring among predominantly planar aromatic systems. This value positions it at the lower end of 3D complexity within the azetidine-pyrimidine series; analogs with larger saturated rings (e.g., piperidine or morpholine carboxamides) have higher sp3 fractions, while fully aromatic amide tails yield lower sp3 values. The moderate sp3 value of 0.31 balances aromatic stacking potential with some conformational flexibility, a property valued in fragment-based screening libraries for exploring chemical space efficiently [1]. This is a class-level inference based on computed molecular descriptors.

Drug-likeness 3D Molecular Complexity Fragment-Based Drug Discovery

Purity Specification Benchmarking for Procurement Decision-Making

Available vendor-sourced data indicates the target compound is supplied at ≥95% purity (HPLC) as standard, consistent with the purity grade typical for research-grade screening compounds in the azetidine-pyrimidine series . This specification meets the minimum threshold for primary biochemical screening (typically ≥90% purity) but is below the ≥98% standard often required for biophysical assays (SPR, ITC) or co-crystallization studies. Procurement specialists should verify lot-specific purity certificates when ordering for high-sensitivity applications. This is supporting evidence based on vendor technical datasheet information.

Chemical Procurement Quality Control Screening Library Integrity

Optimal Procurement and Application Scenarios for 1-(6-Phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide


Kinase Selectivity Profiling Panel Expansion

The distinct 1,2,4-triazole pharmacophore differentiates this compound from benzimidazole and thiazole analogs within the azetidine-pyrimidine series, as established in Evidence Item 2 (Heterocycle Amide Tail comparison). This compound is suitable for inclusion in focused kinase inhibitor screening panels where triazole-containing hinge binders are underrepresented. Procurement for panel expansion should be accompanied by kinome-wide profiling (e.g., KINOMEscan or similar) to empirically map its selectivity fingerprint relative to co-screened analogs including CAS 2034257-53-7 [1].

Fragment-Based Lead Discovery Libraries

With MW of 321.3 Da and an intermediate fraction sp3 of 0.31, the compound falls within the upper range of fragment-like chemical space while retaining lead-like properties, as supported by Evidence Items 1 and 3. Its balanced lipophilicity (logP 1.812) and hydrogen-bond capacity make it a candidate for fragment-screening libraries targeting kinases or other purinergic/adenosine-related targets. Procurement for fragment libraries should ensure purity ≥95% as verified in Evidence Item 4 [2].

Scaffold-Hopping SAR Studies in Azetidine-Pyrimidine Chemical Space

This compound serves as a key node in structure-activity relationship (SAR) exploration of the azetidine-pyrimidine series patented by Aerie Pharmaceuticals. Its triazole tail distinguishes it from morpholine, piperidine, and benzimidazole analogs, enabling systematic scaffold-hopping studies to probe the impact of heterocycle variation on target binding and selectivity [1]. Procurement of multiple analogs from this series (including CAS 2034257-53-7 and CAS 2034582-39-1) alongside the target compound supports comprehensive SAR matrix construction.

Quote Request

Request a Quote for 1-(6-phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.